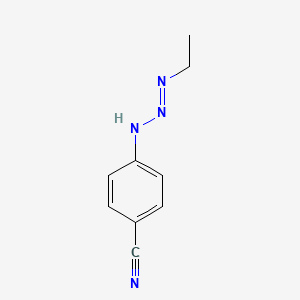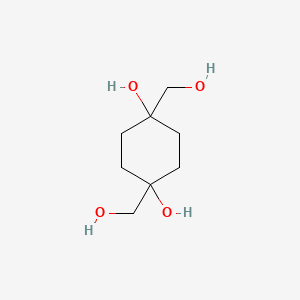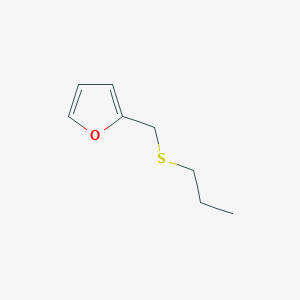![molecular formula C15H13N3O2S B14005145 Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate CAS No. 181284-12-8](/img/structure/B14005145.png)
Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thieno[2,3-b]pyrazine, the amino group can be introduced via nucleophilic substitution reactions. The carboxylic acid ethyl ester group is often introduced through esterification reactions involving ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyrazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound lacks the ethyl ester group.
Uniqueness
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is unique due to the presence of both the phenyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs .
特性
CAS番号 |
181284-12-8 |
|---|---|
分子式 |
C15H13N3O2S |
分子量 |
299.3 g/mol |
IUPAC名 |
ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-11(16)12-14(21-13)18-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3 |
InChIキー |
LBMYTNQWRSRMFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=NC=C(N=C2S1)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)





